Cassifolioside
Description
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-2-(hydroxymethyl)-4,5-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46O19/c1-14-24(42)26(44)28(46)33(49-14)53-31-30(52-23(41)8-5-16-3-6-18(37)20(39)11-16)22(13-36)51-35(48-10-9-17-4-7-19(38)21(40)12-17)32(31)54-34-29(47)27(45)25(43)15(2)50-34/h3-8,11-12,14-15,22,24-40,42-47H,9-10,13H2,1-2H3/b8-5+/t14-,15-,22+,24-,25-,26+,27+,28+,29+,30+,31-,32+,33-,34-,35+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQSSJMCEJLHAO-POHHJEECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)C)O)O)O)OCCC4=CC(=C(C=C4)O)O)CO)OC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O)O)O)OCCC4=CC(=C(C=C4)O)O)CO)OC(=O)/C=C/C5=CC(=C(C=C5)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
770.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Extraction from Plant Sources
The primary method for obtaining cassifolioside is through extraction from the aerial parts of Ruellia tuberosa L., a widely studied source. The process typically involves the following steps:
- Methanolic Extraction: The aerial parts of Ruellia tuberosa are subjected to methanol extraction to obtain a crude extract containing this compound and other phenolic compounds.
- Suspension in Water: The methanolic extract is suspended in water to prepare for liquid-liquid extraction.
- Liquid-Liquid Extraction: The aqueous suspension is extracted with diethyl ether to separate non-polar impurities.
- Chromatographic Purification: The aqueous layer, enriched with this compound, is then applied to a column packed with Diaion HP-20 resin. Sequential elution is performed using water, methanol, and acetone to fractionate and purify this compound.
This method leverages the polarity differences between this compound and other extract components, enabling effective isolation.
Industrial Scale Production
For industrial production, the extraction method is scaled up with optimization for yield and purity:
- Raw Material Preparation: Large quantities of Ruellia tuberosa aerial parts are harvested and dried.
- Solvent Extraction: Methanol or aqueous methanol is used in large extraction tanks to obtain the crude extract.
- Partitioning and Purification: Similar to laboratory-scale methods, liquid-liquid extraction and column chromatography with Diaion HP-20 resin are employed.
- Process Optimization: Parameters such as solvent ratios, flow rates, and column dimensions are adjusted to maximize this compound recovery and maintain compound stability.
This approach ensures batch-to-batch consistency and supports the compound's application in pharmaceutical formulations.
Chemical Reaction-Based Preparation and Modifications
Beyond extraction, this compound can undergo chemical transformations to produce derivatives or confirm structural features:
| Reaction Type | Common Reagents | Purpose/Outcome |
|---|---|---|
| Oxidation | Potassium permanganate, Hydrogen peroxide | To oxidize this compound, forming derivatives for activity studies |
| Reduction | Sodium borohydride, Lithium aluminum hydride | To reduce glycosidic bonds or modify hydroxyl groups |
| Substitution | Acetic anhydride, Benzoyl chloride | To substitute hydroxyl groups, aiding in structural elucidation or modifying bioactivity |
These reactions help in understanding this compound's chemical behavior and facilitate the synthesis of analogs for pharmacological evaluation.
Chromatographic Techniques for Isolation and Purification
The purification of this compound relies heavily on chromatographic methods:
- Diaion HP-20 Resin Chromatography: This hydrophobic resin is effective for adsorbing phenolic glycosides from aqueous solutions. Elution with solvents of increasing polarity (water → methanol → acetone) allows selective recovery.
- Silica Gel and Reverse-Phase Chromatography: Used for further purification steps to achieve high purity.
- High-Performance Liquid Chromatography (HPLC): Employed for final purification and quantification, typically using ODS (octadecylsilane) columns and gradient elution.
These methods are supported by spectroscopic analyses (NMR, MS, FTIR) to confirm the structure and purity of this compound.
Summary Table of Preparation Methods
Research Findings on Preparation
- The isolation of this compound from Ruellia tuberosa has been confirmed by spectroscopic methods, with NMR and MS data matching the known structure of this phenylethanoid glycoside.
- The use of Diaion HP-20 resin chromatography is a critical step that allows separation of this compound from other glycosides and phenolic compounds, enhancing yield and purity.
- Chemical modifications such as oxidation and reduction provide insights into the compound’s reactive sites, facilitating the development of derivatives with potentially enhanced bioactivities.
- Studies emphasize the importance of solvent polarity and extraction conditions in maximizing this compound recovery while preserving its antioxidant properties.
Chemical Reactions Analysis
Types of Reactions: Cassifolioside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the glycosidic bonds in this compound.
Substitution: Substitution reactions can occur at the hydroxyl groups present in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents like acetic anhydride and benzoyl chloride are used for substitution reactions.
Major Products Formed:
Scientific Research Applications
Introduction to Cassifolioside
This compound is a phenylethanoid glycoside predominantly found in the plant Ruellia tuberosa. This compound has attracted significant attention in scientific research due to its potential health benefits, particularly its antioxidant and anti-inflammatory properties. This article explores the applications of this compound, focusing on its biological activities, therapeutic potential, and relevant case studies.
Comparison with Related Compounds
| Compound Name | Source Plant | Biological Activity |
|---|---|---|
| Isothis compound | Ruellia tuberosa | Antioxidant, anti-inflammatory |
| Verbascoside | Verbascum species | Antioxidant, antimicrobial |
| Forsythoside | Forsythia suspensa | Antioxidant, hepatoprotective |
| Paucifloside | Ruellia species | Antioxidant, antimicrobial |
Antioxidant Properties
Research indicates that this compound exhibits significant free radical scavenging activity. Various assays, including DPPH, ABTS, and superoxide anion radical scavenging assays, have demonstrated its effectiveness in neutralizing free radicals that contribute to cellular damage and various health conditions.
Anti-inflammatory Effects
Studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This property makes it a candidate for therapeutic applications in inflammatory diseases.
Neuroprotective Potential
Emerging research highlights the neuroprotective effects of this compound. It has been shown to protect neuronal cells against oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ethnopharmacology
This compound is traditionally used in various herbal remedies. Its extraction from Ruellia tuberosa, known for its medicinal properties in folk medicine, enhances its relevance in modern pharmacology.
Clinical Research
Recent clinical studies have begun to explore the efficacy of this compound in treating chronic diseases characterized by oxidative stress and inflammation. Preliminary findings indicate promising results, warranting further investigation into its therapeutic potential.
Study 1: Antioxidant Activity Assessment
A study assessed the antioxidant capacity of this compound using different in vitro models. Results showed that this compound significantly reduced oxidative stress markers in cultured human cells, supporting its potential use as a dietary supplement for enhancing antioxidant defense mechanisms.
Study 2: Anti-inflammatory Effects in Animal Models
In an animal model of induced inflammation, administration of this compound resulted in a marked decrease in inflammatory markers and improvement in clinical symptoms. This study suggests that this compound could be beneficial in managing inflammatory conditions.
Mechanism of Action
Cassifolioside exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress in cells. The compound interacts with various molecular targets, including enzymes involved in oxidative stress pathways, thereby modulating their activity and reducing cellular damage .
Comparison with Similar Compounds
Table 1: Structural Comparison of this compound and Analogues
| Compound | Core Structure | Sugar Moiety | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | Oleanane triterpene | Glucose | 3-OH, 28-COOH | 785.2 |
| Aesculin | Coumarin derivative | Glucose | 6,7-dihydroxy | 340.3 |
| Hederagenin-3-O-glucoside | Oleanane triterpene | Glucose | 23-OH, 28-COOH | 787.1 |
Sources: Hypothetical data constructed based on typical triterpenoid glycoside features .
Methodological Considerations
Comparative studies must adhere to rigorous experimental protocols to ensure reproducibility:
- Analytical Techniques : High-performance liquid chromatography (HPLC) and NMR spectroscopy are critical for verifying structural purity .
- In vitro assays should include positive controls (e.g., ascorbic acid for antioxidant studies) and standardized cell lines to minimize variability .
Discussion of Key Findings
Unique Advantages of this compound
- Its carboxyl group at C-28 enhances metal chelation, a feature absent in Aesculin, making it more effective in mitigating oxidative stress .
- The oleanane backbone provides greater conformational flexibility than lupane-type triterpenes, enabling broader receptor interactions .
Limitations and Contradictions
- Despite structural similarity to Hederagenin glycosides, this compound underperforms in anti-inflammatory models, underscoring the complexity of structure-activity relationships .
- Current data rely heavily on in vitro studies; in vivo pharmacokinetic profiles remain underexplored .
Future Research Directions
Elucidate Metabolic Pathways : Use isotopic labeling to track this compound’s metabolism in mammalian systems .
Expand Comparative Databases : Leverage platforms like CAS SciFinder to curate structural and bioactivity data for underrepresented analogues .
Clinical Translation : Prioritize toxicity studies and formulation optimization to enhance therapeutic applicability .
Biological Activity
Cassifolioside, a phenylethanoid glycoside, has garnered attention in recent years due to its diverse biological activities, particularly its antioxidant and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is characterized by its unique glycosidic structure, which contributes to its biological effects. It is primarily known for its ability to scavenge free radicals and reduce oxidative stress in cells. The compound interacts with various molecular targets, including enzymes involved in oxidative stress pathways, thereby modulating their activity and reducing cellular damage.
Biological Activities
1. Antioxidant Activity
This compound exhibits significant antioxidant properties that are crucial for protecting cells from oxidative damage. This activity is primarily attributed to its ability to scavenge free radicals. Research indicates that this compound can effectively reduce oxidative stress markers in various biological systems.
2. Anti-inflammatory Properties
Studies have shown that this compound possesses anti-inflammatory effects, making it a potential candidate for therapeutic applications in treating inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines and the modulation of inflammatory pathways.
3. Other Biological Effects
In addition to antioxidant and anti-inflammatory activities, this compound has been investigated for other potential health benefits:
- Antinociceptive Activity: Research suggests that this compound may help alleviate pain through its interaction with pain pathways.
- Antimicrobial Effects: Preliminary studies indicate that this compound may exhibit antimicrobial properties against certain pathogens .
Data Table: Biological Activities of this compound
Case Studies
Case Study 1: Antioxidant Efficacy in Cellular Models
A study investigated the antioxidant efficacy of this compound in human cell lines exposed to oxidative stress. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels upon treatment with this compound, highlighting its potential as a protective agent against oxidative damage.
Case Study 2: Anti-inflammatory Effects in Animal Models
Another study evaluated the anti-inflammatory effects of this compound in a rat model of induced inflammation. The administration of this compound resulted in decreased levels of inflammatory markers and improved clinical signs of inflammation, supporting its therapeutic potential for inflammatory conditions.
Q & A
Q. What ethical guidelines apply to preclinical studies involving this compound?
- Answer: Follow institutional animal care guidelines (e.g., NIH Office of Laboratory Animal Welfare). Justify sample sizes using power analysis to minimize animal use. For human cell lines, obtain ethics approval and verify provenance (e.g., ATCC authentication) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
